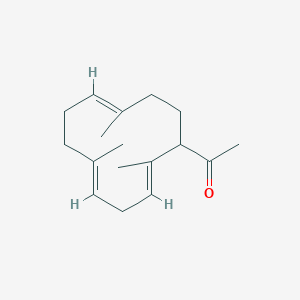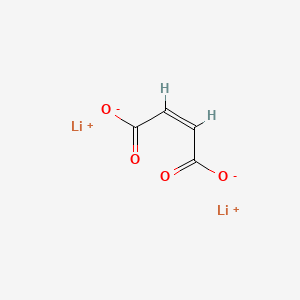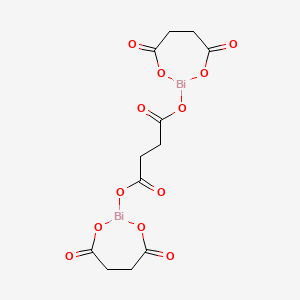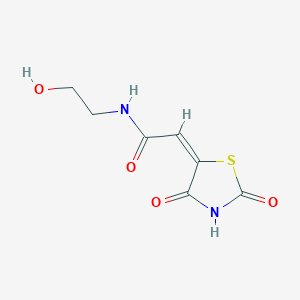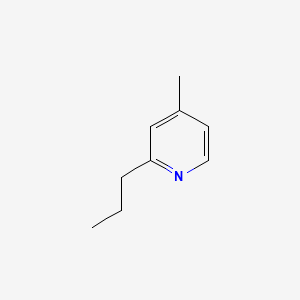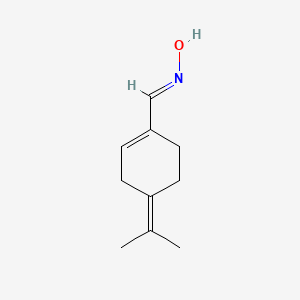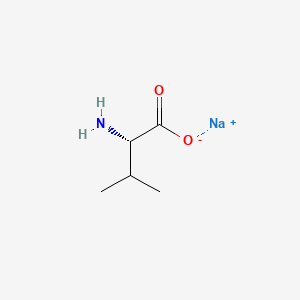![molecular formula C62H90N4Na2O12S4 B13816575 disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate CAS No. 31135-57-6](/img/structure/B13816575.png)
disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate is a complex organic compound with the molecular formula C62H90N4Na2O12S4 and a molecular weight of 1257.63714 g/mol. This compound is known for its unique structure, which includes a benzimidazole core substituted with a heptadecyl chain and a sulphonatophenyl group. It is primarily used in various industrial and scientific applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate involves several key steps:
Formation of Benzimidazole Core: The benzimidazole core is typically synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Heptadecyl Chain: The heptadecyl chain is introduced through an alkylation reaction, where the benzimidazole core is reacted with a heptadecyl halide in the presence of a base.
Sulphonation: The sulphonatophenyl group is introduced by sulphonating the benzimidazole derivative with a sulphonating agent such as chlorosulphonic acid or sulphur trioxide.
Neutralization: The final step involves neutralizing the sulphonated product with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction conditions precisely.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulphone derivatives.
Reduction: Reduction reactions can convert the sulphonate group to a sulphonamide or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation Products: Sulphone derivatives.
Reduction Products: Sulphonamide derivatives.
Substitution Products: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies as a detergent to solubilize proteins and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in industrial processes such as emulsification, dispersion, and stabilization of colloidal systems.
Mecanismo De Acción
The mechanism of action of disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction. It targets molecular interfaces and pathways involved in solubilization and stabilization processes.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 2-heptadecyl-1-[(3-sulphonatophenyl)methyl]-1H-benzimidazolesulphonate
- Disodium 2-heptadecyl-1-[(4-sulphonatophenyl)methyl]-1H-benzimidazolesulphonate
Uniqueness
Disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate is unique due to its specific substitution pattern and the length of the heptadecyl chain, which imparts distinct surfactant properties. Compared to similar compounds, it offers better solubilization and stabilization capabilities, making it more effective in various applications.
Propiedades
Número CAS |
31135-57-6 |
|---|---|
Fórmula molecular |
C62H90N4Na2O12S4 |
Peso molecular |
1257.6 g/mol |
Nombre IUPAC |
disodium;2-[(2-heptadecoxysulfonylbenzimidazol-1-yl)methyl]benzenesulfonate |
InChI |
InChI=1S/2C31H46N2O6S2.2Na/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-39-41(37,38)31-32-28-22-17-18-23-29(28)33(31)26-27-21-16-19-24-30(27)40(34,35)36;;/h2*16-19,21-24H,2-15,20,25-26H2,1H3,(H,34,35,36);;/q;;2*+1/p-2 |
Clave InChI |
HZNWGQJYRQDSCP-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCOS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3S(=O)(=O)[O-].CCCCCCCCCCCCCCCCCOS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)
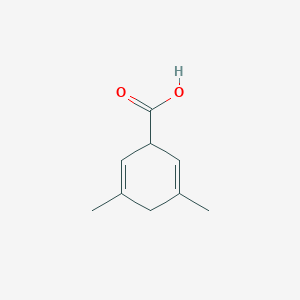
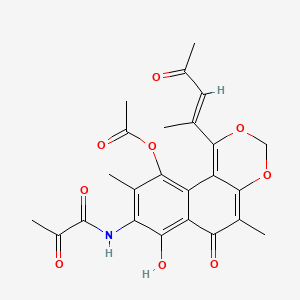
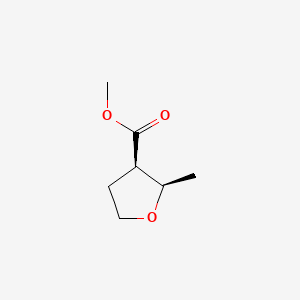
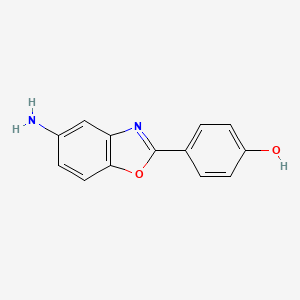
![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)
